molecular formula C19H19ClN2O4 B244009 N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B244009
分子量: 374.8 g/mol
InChI 键: PWODXQNYJZNIGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has shown potential in treating various diseases such as pulmonary hypertension, heart failure, and sickle cell disease.

作用机制

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 increases cGMP levels, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. It increases cGMP levels, leading to vasodilation and improved cardiac function. It also inhibits sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

实验室实验的优点和局限性

One of the advantages of using N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in lab experiments is its selectivity for sGC. This allows for more precise targeting of cGMP signaling pathways. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

未来方向

There are several future directions for the study of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691. One potential application is in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. Further studies are needed to determine the optimal dosing and administration of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in these diseases. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 could be studied for its potential anti-inflammatory effects in treating various inflammatory diseases. Further research is also needed to determine the long-term safety and efficacy of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691.

合成方法

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 involves a multi-step process. The starting material is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is reacted with butanoyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-2-chlorobenzoic acid to form the amide. The final step involves the reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas.

科学研究应用

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promise in treating pulmonary hypertension, heart failure, and sickle cell disease. In a study conducted on rats with pulmonary hypertension, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was found to significantly reduce pulmonary arterial pressure and improve cardiac output. In another study, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was shown to improve left ventricular function in rats with heart failure. Furthermore, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to inhibit sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease.

属性

分子式

C19H19ClN2O4

分子量

374.8 g/mol

IUPAC 名称

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H19ClN2O4/c1-2-3-18(23)21-13-5-6-14(20)15(11-13)22-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)(H,22,24)

InChI 键

PWODXQNYJZNIGN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

规范 SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。